molecular formula C13H18N2O4 B5122634 N-(2-methoxyethyl)-N'-[(4-methoxyphenyl)methyl]oxamide

N-(2-methoxyethyl)-N'-[(4-methoxyphenyl)methyl]oxamide

Cat. No.: B5122634
M. Wt: 266.29 g/mol
InChI Key: QPGTYZVLNOERCG-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-N’-[(4-methoxyphenyl)methyl]oxamide is a synthetic organic compound characterized by the presence of both methoxy and oxamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-N’-[(4-methoxyphenyl)methyl]oxamide typically involves the reaction of 2-methoxyethylamine with 4-methoxybenzyl chloride in the presence of a base, followed by the addition of oxalyl chloride. The reaction conditions often include:

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Temperature: 0°C to room temperature

    Catalyst: Triethylamine or pyridine

Industrial Production Methods

Industrial production methods for N-(2-methoxyethyl)-N’-[(4-methoxyphenyl)methyl]oxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-N’-[(4-methoxyphenyl)methyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxamide group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium

    Reduction: Lithium aluminum hydride or sodium borohydride

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids

    Reduction: Formation of primary or secondary amines

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

N-(2-methoxyethyl)-N’-[(4-methoxyphenyl)methyl]oxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-N’-[(4-methoxyphenyl)methyl]oxamide involves its interaction with specific molecular targets. The methoxy groups may facilitate binding to enzymes or receptors, while the oxamide group can participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxyethyl)-N’-[(4-methoxyphenyl)methyl]oxamide is unique due to its combination of methoxy and oxamide functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a unique balance of properties that can be leveraged in various scientific and industrial contexts.

Properties

IUPAC Name

N-(2-methoxyethyl)-N'-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-18-8-7-14-12(16)13(17)15-9-10-3-5-11(19-2)6-4-10/h3-6H,7-9H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGTYZVLNOERCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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